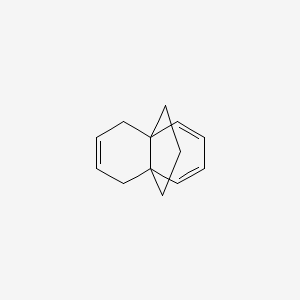
1,4-Dihydro-4a,8a-propanonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-4a,8a-propanonaphthalene is a chemical compound with a unique structure that includes a naphthalene core with additional hydrogen atoms and a propano group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4a,8a-propanonaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure selective hydrogenation of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-4a,8a-propanonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Halogenated and nitrated naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydro-4a,8a-propanonaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-4a,8a-propanonaphthalene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Dimethanonaphthalene: Similar structure with additional methano groups.
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: Contains additional oxygen atoms and a different ring structure.
Uniqueness
1,4-Dihydro-4a,8a-propanonaphthalene is unique due to its specific hydrogenation pattern and the presence of a propano group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
64776-68-7 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
tricyclo[4.4.3.01,6]trideca-2,4,8-triene |
InChI |
InChI=1S/C13H16/c1-2-7-13-9-4-3-8-12(13,6-1)10-5-11-13/h1-4,6-7H,5,8-11H2 |
Clave InChI |
NRBLPXPRDXUHJW-UHFFFAOYSA-N |
SMILES canónico |
C1CC23CC=CCC2(C1)C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



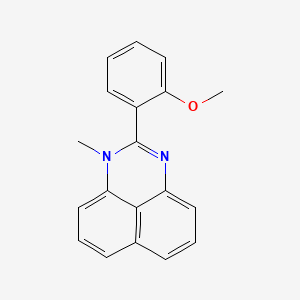
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)

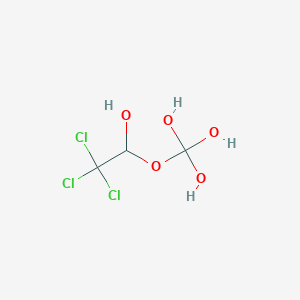
![1-[2-({N-[(Benzyloxy)carbonyl]alanyl}amino)acryloyl]prolyl-N-methylalaninamide](/img/structure/B14494177.png)
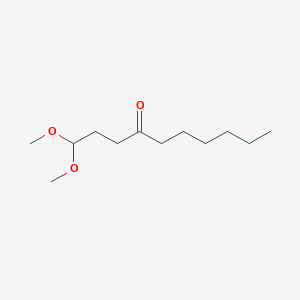

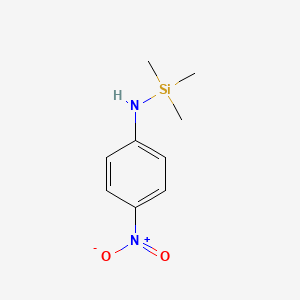
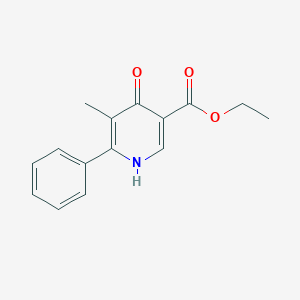

![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)


